An In-Depth Technical Guide to 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3)
An In-Depth Technical Guide to 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and detailed synthesis protocols, with a particular focus on the mechanistic underpinnings of the synthetic route. Its critical role as a pivotal intermediate in the synthesis of the SGLT2 inhibitor, Ipragliflozin, is explored in detail. Furthermore, this guide discusses the broader therapeutic potential of the benzothiophene scaffold, the reactivity of the title compound, established quality control parameters, and essential safety and handling procedures. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene core, an aromatic heterocyclic system composed of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules. Benzothiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3] Notable drugs such as Raloxifene (for osteoporosis), Zileuton (for asthma), and Sertaconazole (an antifungal agent) feature this versatile core, underscoring its therapeutic importance. 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene emerges from this rich chemical landscape as a highly functionalized intermediate, specifically tailored for the synthesis of next-generation therapeutics.[4] Its strategic placement of bromo, fluoro, and benzyl moieties offers multiple avenues for synthetic elaboration, making it a compound of significant interest in contemporary drug development.
Chemical Identity and Physicochemical Properties
Table 1: Key Identifiers and Properties
| Property | Value |
| CAS Number | 1034305-17-3 |
| Molecular Formula | C₁₅H₁₀BrFS |
| Molecular Weight | 321.21 g/mol |
| IUPAC Name | 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene |
| Synonyms | 2-[(5-bromo-2-fluorophenyl)methyl]-1-benzothiophene |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 48.0 to 52.0 °C |
| Boiling Point (Predicted) | 408.9 ± 35.0 °C |
| Density (Predicted) | 1.509 ± 0.06 g/cm³ |
| Storage | 2-8°C, in a dry, dark, and sealed environment |
Synthesis and Mechanistic Insights
The synthesis of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene is typically achieved through a multi-step process, culminating in the reduction of a key alcohol intermediate. This approach ensures high purity and yield, which are critical for its application in pharmaceutical manufacturing.
Overview of the Synthetic Pathway
The most common synthetic route involves two primary stages: the formation of the precursor alcohol, benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, followed by its reductive deoxygenation.
Caption: General two-stage synthesis of the target compound.
Detailed Experimental Protocol: Reductive Deoxygenation
The following protocol details the reduction of the benzylic alcohol precursor, a critical step in the synthesis.
Materials:
-
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (1.0 eq)
-
Triethylsilane (Et₃SiH) (2.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (35.4 g, 105 mmol) in dichloromethane (800 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[1]
-
Cool the solution to -20 °C using a suitable cooling bath.[1]
-
Slowly add triethylsilane (36.5 mL, 230 mmol) to the cooled solution, followed by the dropwise addition of boron trifluoride etherate (15.2 mL, 120 mmol).[1]
-
Stir the reaction mixture at -20 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography using an ethyl acetate/hexane solvent system to afford 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene as a white solid (yields typically around 90%).[1]
Mechanistic Causality: The Role of Et₃SiH and BF₃·OEt₂
The reduction of the benzylic alcohol is a classic example of an ionic hydrogenation. The causality behind the choice of reagents is rooted in their specific functions:
-
Activation of the Hydroxyl Group: The Lewis acid, boron trifluoride etherate, coordinates to the oxygen atom of the benzylic alcohol. This coordination transforms the hydroxyl group into a good leaving group (OBF₃⁻-H).[4][5]
-
Carbocation Formation: The activated hydroxyl group departs, leading to the formation of a resonance-stabilized benzylic carbocation. The stability of this intermediate is crucial for the reaction to proceed efficiently.
-
Hydride Transfer: Triethylsilane acts as the hydride (H⁻) donor. The silicon-hydrogen bond is polarized, allowing the hydride to be transferred to the electrophilic carbocation, thus forming the desired methylene bridge.[6][7] The resulting silylium cation (Et₃Si⁺) is stabilized by the reaction solvent and subsequently reacts with the displaced leaving group.
Caption: Mechanism of the reductive deoxygenation step.
Application in Drug Development: The Ipragliflozin Case Study
The primary and most significant application of 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene is as a key starting material in the synthesis of Ipragliflozin .[2][8] Ipragliflozin is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a class of drugs used for the treatment of type 2 diabetes mellitus.[9]
The Synthetic Connection
In the synthesis of Ipragliflozin, the bromine atom on the title compound is utilized to form a carbon-carbon bond with a protected glucose derivative. This is typically achieved through a halogen-metal exchange followed by nucleophilic addition to a gluconolactone precursor.[2][8]
Caption: Simplified workflow for Ipragliflozin synthesis.
The reaction of 2-(5-bromo-2-fluorobenzyl)benzothiophene with n-butyllithium at low temperatures generates a highly reactive aryllithium species.[8][10] This nucleophile then attacks the electrophilic carbonyl of a protected gluconolactone. Subsequent reduction and deprotection steps yield the final Ipragliflozin molecule. The choice of the bromo-substituted precursor is strategic; it provides a reliable site for lithiation, which is more facile than deprotonation of other positions on the aromatic rings.
Reactivity Profile and Further Transformations
Beyond its use in Ipragliflozin synthesis, the chemical structure of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene offers several handles for further chemical modifications:
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Electrophilic Aromatic Substitution: The benzothiophene ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule, potentially leading to altered biological activity.
Quality Control and Analytical Methods
Ensuring the purity and identity of 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene is paramount for its use in pharmaceutical synthesis. A robust quality assurance program for this intermediate typically includes the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the compound and quantifying any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the benzothiophene and fluorobenzyl rings (multiple signals in the range of ~7.0-8.0 ppm). A singlet for the methylene bridge protons (~4.2 ppm). |
| ¹³C NMR | Signals corresponding to the 15 carbon atoms of the molecule, with characteristic shifts for the carbon bearing the bromine, the carbon bearing the fluorine, and the carbons of the thiophene ring. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 322.0 |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[13]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.[11]
Conclusion
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene is a well-defined and highly valuable intermediate in the field of pharmaceutical sciences. Its synthesis is well-established, and its role in the production of the antidiabetic drug Ipragliflozin highlights its importance. The versatile chemical nature of this compound, stemming from its benzothiophene core and strategically placed functional groups, opens avenues for the development of new chemical entities. This guide has provided a detailed technical overview intended to support the research and development efforts of scientists and professionals in the pharmaceutical industry. By understanding the synthesis, reactivity, and applications of this key building block, researchers are better equipped to leverage its potential in the discovery of future therapeutics.
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